REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(=O)([O-])[O-].[K+].[K+].Br[C:17]([CH3:24])([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(OCC)(=O)C>CN(C)C=O>[CH:5]([C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][C:17]([CH3:24])([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[O:6] |f:1.2.3|
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Name
|
|
Quantity
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30 g
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Type
|
reactant
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Smiles
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OC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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51 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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144 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)(C)C
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was returned to room temperature
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Type
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WASH
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Details
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Washing
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Type
|
DRY_WITH_MATERIAL
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Details
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by drying over sodium sulfate
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Type
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FILTRATION
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Details
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The reaction mixture was subjected to filtration, concentration under reduced pressure, and purification by silica gel column chromatography (n-hexane/ethyl acetate=5/1), whereby a colorless oil
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Type
|
CUSTOM
|
Details
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was obtained (57.70 g, 0.244 mol, 99.3%)
|
Name
|
|
Type
|
|
Smiles
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C(=O)C=1C=C(OC(C(=O)OCC)(C)C)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |